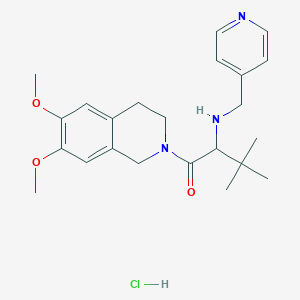

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride

Beschreibung

This compound belongs to the dihydroisoquinoline class, characterized by a partially saturated isoquinoline core substituted with methoxy groups at positions 6 and 5. The structure includes a pyridin-4-ylmethylamino moiety and a 3,3-dimethylbutan-1-one backbone, which differentiates it from simpler isoquinoline derivatives. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Eigenschaften

Molekularformel |

C23H32ClN3O3 |

|---|---|

Molekulargewicht |

434.0 g/mol |

IUPAC-Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride |

InChI |

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H |

InChI-Schlüssel |

NHKNHFJTMINMBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Synthesis Method

A crucial intermediate in the synthesis of the target compound is 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride . A patented one-pot method provides a highly efficient and scalable approach with the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Reaction System 1 | 3,4-dimethoxy phenethylamine + formylation reagent | Formation of intermediate 1 |

| 2 | Addition of oxalyl chloride solution dropwise to reaction system 1 | Oxalyl chloride in suitable solvent | Formation of intermediate 2 |

| 3 | Catalytic ring closure | Addition of phosphotungstic acid | Formation of intermediate 3 |

| 4 | Removal of oxalic acid | Addition of alcohol solvent | Formation of reaction system 4 containing target hydrochloride |

| 5 | Crystallization and isolation | Cooling, filtering, leaching, drying | 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |

- The process achieves >99.0% purity with single impurity ≤0.15%.

- Yield exceeds 75% .

- Advantages include simple operation, reduced material and equipment cost, improved safety, and less waste generation.

- The method is suitable for cGMP quality production and industrial scale-up.

Synthesis of the Final Compound: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one Hydrochloride

General Synthetic Strategy

The target compound is structurally characterized by an isoquinoline moiety substituted with dimethoxy groups, linked via a butanone chain bearing a pyridin-4-ylmethylamino substituent. The synthetic approach involves:

- Formation of the isoquinoline intermediate (as above).

- Introduction of the pyridin-4-ylmethylamino group via reductive amination or nucleophilic substitution on a suitable precursor.

- Final purification and conversion to the hydrochloride salt.

Example Preparation via Reductive Amination (Analogous Methodology)

While direct literature on the exact compound is scarce, closely related compounds with similar structural motifs are prepared by reductive amination of an aldehyde with an amine, followed by salt formation. An example procedure for a related compound includes:

| Parameter | Details |

|---|---|

| Starting materials | Amino-substituted isoquinoline derivative + pyridin-4-ylmethyl aldehyde |

| Solvent system | Methanol or dichloromethane/methanol mixture |

| Reducing agent | Sodium cyanoborohydride or sodium triacetoxyborohydride |

| Reaction time | 1-2 hours at room temperature |

| Work-up | Extraction with aqueous sodium bicarbonate, drying over MgSO4, solvent evaporation |

| Purification | Silica gel chromatography with methanol/DCM gradient |

| Salt formation | Addition of HCl in ethyl acetate, precipitation with diethyl ether |

| Yield | Typically 18-75% depending on exact substrate and conditions |

This method yields the hydrochloride salt as a solid with high purity suitable for further applications.

Summary Table of Key Preparation Steps and Yields

Analytical and Purification Techniques

- Crystallization : Cooling of reaction mixtures enables crystallization of the hydrochloride salts, facilitating isolation by filtration.

- Chromatography : Silica gel column chromatography with methanol/dichloromethane gradients is commonly used to purify the free base before salt formation.

- Salt Formation : Treatment with hydrogen chloride in ethyl acetate followed by precipitation with diethyl ether yields the hydrochloride salts as solids.

- Spectroscopic Characterization : ^1H-NMR, MS (ESI), and melting point analyses confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.

Ion Channels: The compound may modulate ion channels, influencing cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related derivatives:

Pharmacological and Functional Insights

- Target Compound: The pyridinylmethylamino group may facilitate interactions with nicotinic acetylcholine receptors (nAChRs) or kinase domains, while the dimethylbutanone backbone could improve metabolic stability compared to ester-containing analogs .

- Compound : Structural similarity to dihydropapaverine (a vasodilator) implies possible smooth muscle relaxant or antihypertensive effects .

- Compound : Dichloro and ketone groups may enhance oxidative stability but reduce solubility, limiting bioavailability .

Biologische Aktivität

The compound 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one; hydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by an isoquinoline moiety, a pyridine group, and dimethoxy substitutions. Its molecular formula is , with a molecular weight of approximately 398.95 g/mol.

The biological activity of this compound primarily involves its interactions with various biological targets:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly as an inhibitor of HIV reverse transcriptase, contributing to its interest in antiviral drug development.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

-

Enzyme Inhibition :

- A study reported IC50 values for AChE and BuChE inhibition ranging from 5.80 to 40.80 µM, indicating significant inhibitory potential compared to standard drugs like Donepezil (IC50 = 33.65 µM for AChE) .

- The structure-activity relationship (SAR) analysis revealed that modifications to the isoquinoline structure could enhance inhibitory activity against these enzymes.

- Antimicrobial Activity :

Case Studies

Recent research highlighted the potential of this compound in treating neurodegenerative conditions:

- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues.

- Cytotoxicity Studies : Evaluations of cytotoxic effects on cancer cell lines showed that the compound could induce apoptosis in specific cancer types, suggesting a dual role as both a neuroprotective agent and an anticancer drug .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the optimal synthetic routes and purification strategies for this compound, considering its complex isoquinoline and pyridine substituents? A: The synthesis typically involves multi-step reactions, starting with condensation of substituted isoquinoline precursors with pyridine derivatives. For example, Zhurakuly et al. (2015) described a method using reductive amination and cyclization under inert conditions to assemble the isoquinoline core . Purification often employs gradient HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity, as noted for structurally similar compounds in safety data sheets .

Structural Characterization Q: Which analytical techniques are critical for confirming the molecular structure and stereochemistry of this compound? A: High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying molecular weight and substituent positions. X-ray crystallography (e.g., RCSB PDB ligand data) can resolve stereochemical ambiguities in the dihydroisoquinoline moiety . FTIR spectroscopy further confirms functional groups like the carbonyl and amine .

Solubility and Stability Q: What factors influence the solubility and stability of this hydrochloride salt in aqueous buffers? A: Solubility is pH-dependent due to protonation of the pyridine and tertiary amine groups. Stability studies under varying pH (2–9) and temperature (4–37°C) are critical; GHS-compliant data for analogous compounds suggest degradation via hydrolysis of the methoxy groups under acidic conditions . Lyophilization is recommended for long-term storage .

Advanced Research Questions

Biological Activity Profiling Q: How should researchers design in vitro assays to evaluate this compound’s activity against neurological or oncological targets? A: Prioritize target-specific assays (e.g., kinase inhibition or receptor binding) using fluorescence polarization or SPR. For example, pyrimido[4,5-d]pyrimidinone derivatives (structurally related) showed dose-dependent activity in cell viability assays, requiring IC calculations with controls for cytotoxicity . Include orthogonal assays (e.g., Western blotting) to validate mechanism .

Structure-Activity Relationship (SAR) Studies Q: What strategies are effective for modifying substituents to enhance potency while minimizing off-target effects? A: Focus on the pyridin-4-ylmethylamino and dimethyl groups:

- Replace methoxy groups with halogens (e.g., Cl) to improve metabolic stability .

- Introduce methyl or cyclopropyl moieties to the butan-1-one backbone to reduce steric hindrance .

- Use molecular docking (e.g., ChemOffice Ultra 7.0) to predict binding affinity changes .

Data Contradictions in Bioactivity Q: How can conflicting results in bioactivity assays (e.g., variable IC values across studies) be systematically addressed? A: Replicate experiments using standardized protocols (e.g., randomized block designs with split plots for biological replicates) . Control for batch-to-batch variability in compound purity via LC-MS. Cross-validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .

Computational Modeling Q: What computational approaches are suitable for modeling this compound’s interactions with biological targets? A: Combine molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with quantum mechanical (QM) calculations to assess electronic effects of substituents. For docking, use Schrödinger Suite or AutoDock Vina, parameterized with X-ray crystallographic data from related ligands . Validate predictions with mutagenesis studies on key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.